1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one
Description
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a halogenated aromatic ketone with a brominated propanone backbone and two difluoromethyl (–CF₂H) substituents at the 2- and 4-positions of the phenyl ring. Its molecular formula is C₁₀H₇BrF₄O, with a molar mass of 299.07 g/mol. The difluoromethyl groups enhance metabolic stability and bioavailability compared to non-fluorinated analogs, as fluorination often reduces basicity and increases lipophilicity .
Properties
Molecular Formula |
C11H9BrF4O |
|---|---|
Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2 |
InChI Key |
MDFRGCQMOVBYOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by bromination and subsequent formation of the propanone structure. Common synthetic routes include:
Propanone Formation: The final step involves the formation of the propanone structure through appropriate reaction conditions, often involving the use of base catalysts.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s binding affinity and selectivity, while the bromopropanone moiety facilitates its reactivity . The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and related brominated ketones:
Electronic and Reactivity Differences
- Fluorine vs. Other Halogens/Substituents: The difluoromethyl groups (–CF₂H) in the target compound introduce strong electron-withdrawing effects, polarizing the aromatic ring and activating the ketone and bromine for nucleophilic substitution or elimination reactions. In contrast, methylthio groups (–SCH₃) in the compound from are electron-donating, reducing electrophilicity at the ketone .
- Bromine Reactivity: The bromine at the propanone position is a superior leaving group compared to chlorine or iodine analogs (e.g., compounds in ), facilitating nucleophilic displacement in synthetic pathways.
Physicochemical Properties
- Solubility: Fluorinated compounds like the target exhibit higher solubility in polar aprotic solvents (e.g., acetone, DMF) compared to non-fluorinated analogs (e.g., ). However, bulky substituents like –SCF₃ may reduce solubility due to increased molecular volume.
- Thermal Stability: The target compound’s difluoromethyl groups likely improve thermal stability over non-fluorinated analogs (e.g., ), as C–F bonds resist degradation better than C–H or C–Br bonds .
Biological Activity
1-(2,4-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H9BrF4O
- Molecular Weight : 313.09 g/mol
- CAS Number : 1804212-57-4
The compound features a bromopropanone moiety and a bis(difluoromethyl)phenyl group, which enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl groups enhance binding affinity to hydrophobic pockets in proteins, potentially modulating biological pathways through inhibition or activation of specific enzymes or receptors .
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |
|---|---|---|
| Reference Compound (e.g., Doxorubicin) | 10.38 | N/A |
| This compound | TBD | TBD |
The specific IC50 values for this compound are still under investigation but are expected to be comparable to known chemotherapeutics .
Mechanistic Studies
Flow cytometry analyses have revealed that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase-3/7 activity and altering cell cycle progression . These findings suggest that this compound may also trigger similar apoptotic pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of structurally related compounds:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives with electron-withdrawing groups at the para position significantly enhanced biological activity, indicating the importance of substituent placement on the aromatic ring .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the phenyl ring can lead to variations in potency against different cancer cell lines. Compounds exhibiting high lipophilicity due to fluorinated groups were found to be more effective in inhibiting tumor growth .
- Pharmacokinetics : Ongoing studies aim to evaluate the pharmacokinetic profile of this compound, focusing on absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
